4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the carbonyl groups would produce a diol.
Scientific Research Applications
4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- 7-hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one
Uniqueness
4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific structural features, such as the pyrazolone core and the presence of both hydroxyl and carbonyl functional groups
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-8,15,18H,1-2H3 |
InChI Key |
LRSCWJNRAPOTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=CC(=O)C)O |
Origin of Product |
United States |
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